6-Hydroxymellein

Antioxidant activity DPPH assay Free radical scavenging

6-Hydroxymellein (CAS 70901-60-9) is a dihydroisocoumarin belonging to the mellein family of polyketide-derived fungal and plant metabolites. It is formally distinguished from the parent compound mellein by the presence of an additional hydroxyl group at the 6-position of the isochromane ring system.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 70901-60-9
Cat. No. B1220941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxymellein
CAS70901-60-9
Synonyms3,4-dihydro-6,8-dihydroxy-3-methyl-isocoumarin
3,4-dihydro-6,8-dihydroxy-3-methylisocoumarin
6,8-dihydroxy-3-methyl-3,4-dihydroisocoumarin
6-hydroxy-mellein
6-hydroxymellein
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(=CC(=C2)O)O)C(=O)O1
InChIInChI=1S/C10H10O4/c1-5-2-6-3-7(11)4-8(12)9(6)10(13)14-5/h3-5,11-12H,2H2,1H3/t5-/m1/s1
InChIKeyDHLPMLVSBRRUGA-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxymellein (CAS 70901-60-9): Sourcing and Differentiation Guide for the Dihydroisocoumarin Scaffold


6-Hydroxymellein (CAS 70901-60-9) is a dihydroisocoumarin belonging to the mellein family of polyketide-derived fungal and plant metabolites. It is formally distinguished from the parent compound mellein by the presence of an additional hydroxyl group at the 6-position of the isochromane ring system [1]. The compound exists as two enantiomers, with the (R)-form being more commonly reported from natural sources including Aspergillus terreus, Penicillium spp., Lachnum papyraceum, and carrot (Daucus carota) tissues [2][3]. 6-Hydroxymellein serves as a key biosynthetic intermediate in the production of terrein, cyclohelminthols, palmaenones, and 6-methoxymellein, and has been implicated in diverse biological activities including anti-inflammatory, antioxidant, phytotoxic, and pollen-development inhibitory effects [4][5].

Why 6-Hydroxymellein Cannot Be Interchanged with Mellein, 4-Hydroxymellein, or 6-Methoxymellein in Research and Industrial Applications


The mellein scaffold exhibits a marked structure-activity relationship (SAR) sensitivity to the position and identity of ring substituents. Moving the hydroxyl group from the 6- to the 4-position alters both the antifungal spectrum and cytotoxic potency; likewise, O-methylation at the 6-position (yielding 6-methoxymellein) substantially increases phytotoxicity to host plant cells relative to the free 6-hydroxy form [1][2][3]. Chlorination at the 4-position dramatically enhances antibacterial activity (MIC shifting from inactive to 0.8–5.3 µg/mL), demonstrating that even single-atom modifications on the 6-hydroxymellein core generate non-interchangeable bioactivity profiles [4]. Consequently, procurement specifications for any study requiring defined dihydroisocoumarin pharmacology, biosynthetic pathway analysis, or structure-activity correlation must be compound-exact; generic substitution with a 'mellein analog' will yield non-equivalent, and in several documented cases, qualitatively opposite experimental outcomes [3][4].

6-Hydroxymellein (CAS 70901-60-9): Quantitative Comparative Evidence for Scientific Selection and Procurement Decisions


6-Hydroxymellein Exhibits Superior DPPH Radical Scavenging Relative to the Clinical Anti-Inflammatory Indomethacin

(3R)-6-Hydroxymellein (compound 11) demonstrated more potent DPPH radical scavenging activity (IC50 = 25.2 ± 0.5 μM) compared to the positive control Indomethacin (IC50 = 88.5 ± 2.1 μM), representing an approximately 3.5-fold greater potency [1]. In the same study, this compound also exhibited strong NO inhibitory effects (IC50 < 35 μM) and potent TNF-α inhibitory effects (IC50 < 80 μM), both superior to Indomethacin [1].

Antioxidant activity DPPH assay Free radical scavenging

6-Hydroxymellein Is the Most Potent Phytotoxic Principle Among Co-Isolated Phenolics in Senna garrettiana, Supporting Bioherbicide Lead Selection

In a bioassay-guided fractionation study, (S)-6-hydroxymellein exhibited the highest inhibitory effects on Lepidium sativum (garden cress) across all measured parameters. Its IC50 of 383 μM against L. sativum root growth was substantially more potent than co-isolated caffeic acid (IC50 = 2627 μM, ~6.9-fold difference) and methyl caffeate (IC50 = 1361 μM, ~3.6-fold difference) [1]. The compound also inhibited seed germination, seedling growth, and biomass accumulation in a concentration-dependent manner [1].

Phytotoxicity Bioherbicide Root growth inhibition

6-Hydroxymellein and Aspterric Acid Arrest Pollen Development at Distinct Stages with Different Inhibitory Potencies in Arabidopsis thaliana

Both aspterric acid (1) and 6-hydroxymellein (2), co-isolated from Aspergillus terreus, inhibited pollen development in Arabidopsis thaliana at concentrations of 38 μM and 52 μM, respectively [1]. Critically, microscopic examination revealed that aspterric acid arrests pollen development at meiosis, whereas 6-hydroxymellein arrests at the microspore stage, indicating mechanistically distinct points of intervention [1]. This stage-specific differential action is not predictable from potency alone and represents a qualitatively unique feature for experimental botany applications.

Pollen development inhibition Arabidopsis thaliana Plant molecular biology

6-Hydroxymellein Is Selectively Inactive Against Gram-Positive Bacteria, Distinguishing It from the Broad-Spectrum 4-Chloro-6-Hydroxymellein

Among five co-isolated dihydroisocoumarins (6-methoxy mellein, 5,6-dihydroxymellein, 6-hydroxymellein, 4-chloro-6-hydroxymellein, and 4-chloro-5,6-dihydroxymellein), 6-hydroxymellein (compound 3) was the only analog that showed no antibacterial activity against Staphylococcus aureus and Bacillus licheniformis [1]. In contrast, 4-chloro-6-hydroxymellein (compound 4) exhibited potent activity with MIC values of 1.00 μg/mL (S. aureus) and 0.8 μg/mL (B. licheniformis), and was the only compound active against all tested Gram-positive and Gram-negative strains (MIC range 0.8–5.3 μg/mL) [1][2].

Antibacterial activity Structure-activity relationship β-Lactamase inhibition

6-Methoxymellein Is More Phytotoxic Than 6-Hydroxymellein to Carrot Cells, Demonstrating That O-Methylation at the 6-Position Amplifies Host Toxicity

In a direct comparative toxicity study using carrot (Daucus carota) cell systems, 6-methoxymellein (6-MM), the carrot phytoalexin, was consistently more toxic than its immediate biosynthetic precursor 6-hydroxymellein (6-HM) to the producing host cells [1]. This differential toxicity was demonstrated in both colony-forming unit assays on solid medium and cell viability/mitotic activity measurements in suspension cultures [1][2]. The observation that 6-MM is more toxic than 6-HM aligns with the metabolic finding that carrots detoxify 6-MM through degradation back to 6-HM or via glucosylation [2].

Phytoalexin Carrot cell culture Differential toxicity

6-Hydroxymellein Shows a Narrower Antifungal Spectrum and Lower Cytotoxic Potency Compared to 4-Hydroxymellein Against MCF-7 Breast Cancer Cells

In a comparative antifungal and cytotoxicity evaluation of mellein derivatives co-isolated from Penicillium sp., 6-hydroxymellein (compound 3) exhibited antifungal activity specifically against Aspergillus flavus (8 mm inhibition zone) and Fusarium oxysporum (6 mm), but was inactive against Candida albicans at 50 µg/disc [1]. By contrast, 4-hydroxymellein (compound 2) was active against all three tested organisms (A. flavus 7 mm, F. oxysporum 7 mm, C. albicans 6 mm) [1]. Against the MCF-7 breast cancer cell line, 6-hydroxymellein showed an ED50 of 8.3 µg/mL, which was less potent than 4-hydroxymellein (ED50 = 6.1 µg/mL) but more potent than 4-methylmellein (ED50 > 10 µg/mL) [1]. The positive control doxorubicin yielded an ED50 of 1.8 µg/mL [1].

Antifungal activity Cytotoxicity MCF-7 Mellein analogs

Recommended Research and Industrial Application Scenarios for 6-Hydroxymellein (CAS 70901-60-9) Based on Quantitative Comparative Evidence


Natural-Product Antioxidant Lead Discovery Leveraging DPPH Potency Advantage Over Indomethacin

For academic and industrial screening campaigns targeting natural-product-derived antioxidants, (3R)-6-hydroxymellein offers a validated DPPH IC50 of 25.2 μM, which is approximately 3.5-fold more potent than the clinical comparator Indomethacin (88.5 μM) [Section 3, Evidence Item 1]. Procurement of this specific enantiomer is essential, as stereochemical configuration may influence radical scavenging capacity. This application is supported by the compound's co-occurring anti-inflammatory activity (NO and TNF-α inhibition), suggesting a multi-target profile that may be of interest for dual-action antioxidant/anti-inflammatory development programs [Section 3, Evidence Item 1].

Bioherbicide Lead Optimization Using the Most Potent Phytotoxic Principle from Senna garrettiana

Agrochemical discovery teams pursuing natural bioherbicide candidates should prioritize (S)-6-hydroxymellein based on its demonstrated IC50 of 383 μM against L. sativum root growth—making it 6.9-fold more potent than caffeic acid and 3.6-fold more potent than methyl caffeate among co-isolated phytotoxins [Section 3, Evidence Item 2]. The compound's concentration-dependent inhibition of seed germination, seedling growth, and biomass accumulation positions it as a leading scaffold for derivatization toward field-applicable formulations. Researchers must specify the (S)-enantiomer for this application, as stereochemistry may influence phytotoxic selectivity.

Plant Developmental Biology: Staged Pollen Arrest Toolkit Requiring Microspore-Specific Intervention

For molecular investigations of anther and pollen development in Arabidopsis thaliana and related model systems, 6-hydroxymellein is uniquely qualified as a microspore-stage-specific arrest agent, distinguishing it mechanistically from aspterric acid (which arrests at meiosis) [Section 3, Evidence Item 3]. At the effective concentration of 52 μM, 6-hydroxymellein enables researchers to dissect post-meiotic developmental events without confounding interference from earlier meiotic arrest. This stage specificity is not achievable with aspterric acid or other known pollen inhibitors, making 6-hydroxymellein an essential tool for developmental staging experiments.

Structure-Activity Relationship Studies Requiring the Non-Antibacterial 6-Hydroxy Baseline for Halogenated Analog Design

For medicinal chemistry programs exploring halogenated dihydroisocoumarins as β-lactamase inhibitors or antibacterial agents, 6-hydroxymellein serves as the critical non-antibacterial baseline compound. Its complete lack of activity against S. aureus and B. licheniformis contrasts sharply with 4-chloro-6-hydroxymellein (MIC 0.8–1.0 μg/mL) [Section 3, Evidence Item 4]. This binary activity switch upon 4-chlorination provides a clean SAR starting point. Additionally, its reduced cytotoxicity toward MCF-7 cells (ED50 8.3 μg/mL) relative to 4-hydroxymellein (ED50 6.1 μg/mL) makes it the preferred core scaffold when minimizing off-target mammalian cell toxicity is a design criterion [Section 3, Evidence Item 6].

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